Topoisomerase II inhibitor 9

Cancer Pharmacology Cytotoxicity Profiling Hepatocellular Carcinoma

Topoisomerase II inhibitor 9 (also designated as Compound 19b) is a synthetic quinoxaline derivative that functions as a dual-mechanism agent: a potent Topoisomerase II (Topo II) inhibitor and a classical DNA intercalator. Its chemical structure (C22H17N7O3S2; CAS 2413901-61-6) places it within the class of non-camptothecin topoisomerase II-targeting compounds, distinct from clinical Topo II poisons like etoposide and doxorubicin in its specific binding mode.

Molecular Formula C22H17N7O3S2
Molecular Weight 491.5 g/mol
Cat. No. B12412792
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTopoisomerase II inhibitor 9
Molecular FormulaC22H17N7O3S2
Molecular Weight491.5 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)N=C(C3=NN=CN23)SCC(=O)NC4=CC=C(C=C4)S(=O)(=O)NC5=CC=CC=N5
InChIInChI=1S/C22H17N7O3S2/c30-20(13-33-22-21-27-24-14-29(21)18-6-2-1-5-17(18)26-22)25-15-8-10-16(11-9-15)34(31,32)28-19-7-3-4-12-23-19/h1-12,14H,13H2,(H,23,28)(H,25,30)
InChIKeyLHFXYOYUZZPXSR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Topoisomerase II Inhibitor 9: Compound Profile and Core Identity


Topoisomerase II inhibitor 9 (also designated as Compound 19b) is a synthetic quinoxaline derivative that functions as a dual-mechanism agent: a potent Topoisomerase II (Topo II) inhibitor and a classical DNA intercalator [1]. Its chemical structure (C22H17N7O3S2; CAS 2413901-61-6) places it within the class of non-camptothecin topoisomerase II-targeting compounds, distinct from clinical Topo II poisons like etoposide and doxorubicin in its specific binding mode [2].

The Scientific and Procurement Risk of Substituting Topoisomerase II Inhibitor 9


Within the broad class of topoisomerase II inhibitors, simple substitution is not scientifically valid. The dual functional profile of this compound (enzymatic inhibition plus DNA intercalation) is not a uniform class feature; it is a specific property of this quinoxaline scaffold [1]. A procured alternative lacking this dual activity or having a different balance of Topo II inhibition versus DNA binding may fail to recapitulate the published cellular phenotypes, including its specific G2/M cell cycle arrest and Bcl-2 downregulation, thereby compromising experimental reproducibility and project timelines .

Quantitative Comparative Evidence for Topoisomerase II Inhibitor 9


Comparative Antiproliferative Potency: Topoisomerase II Inhibitor 9 vs. Doxorubicin in Hep G-2 Cells

The target compound, Compound 19b, demonstrates antiproliferative activity against the Hep G-2 hepatocellular carcinoma cell line that is numerically more potent than the established clinical topoisomerase II poison doxorubicin under the same assay conditions [1]. This suggests a potential advantage in target engagement efficiency within this specific cellular context.

Cancer Pharmacology Cytotoxicity Profiling Hepatocellular Carcinoma

Topoisomerase II Inhibitory Activity: Potency of Compound 19b vs. Analog 19c

Within the same quinoxaline series, Compound 19b (IC50 = 0.97 ± 0.1 μM) exhibits marginally higher potency against Topo II than its close structural analog Compound 19c (IC50 = 1.10 ± 0.1 μM) [1]. This head-to-head biochemical data confirms that even minor structural variations within the series yield quantifiable differences in primary target engagement.

Enzymology Topoisomerase Biology Biochemical Assays

DNA Intercalation Affinity: Dual-Mechanism Profile Relative to Series Analogs

The compound's dual mechanism is further quantified by its DNA intercalation potency. Compound 19b binds DNA with an IC50 of 43.51 ± 2.0 μM, which is a more potent interaction than analog 19c (49.11 ± 1.8 μM) but less potent than analog 28b (37.06 ± 1.8 μM), which was identified as having a particularly high DNA binding affinity [1]. This situates 19b at a specific, characterized position along the DNA-binding continuum within its chemical series.

DNA Binding Biophysical Chemistry Drug Mechanism of Action

Functional Cellular Outcome: G2/M Cell Cycle Arrest in Hep G-2 Cells

Treatment with Compound 19b results in a defined cell cycle arrest at the G2/M phase in Hep G-2 cells [1]. While G2/M arrest is a common outcome for topoisomerase inhibitors, this specific functional consequence in this specific cell line is a key distinguishing feature of the compound's cellular activity profile and is directly linked to its dual enzymatic/DNA-binding mechanism.

Cell Cycle Analysis Mechanism of Action Cellular Pharmacology

Mechanistic Marker: Downregulation of Bcl-2 Protein Levels

Compound 19b treatment leads to a downregulation of the anti-apoptotic protein Bcl-2 in Hep G-2 cells [1]. This specific molecular event is associated with the compound's ability to induce apoptosis and provides a distinct biochemical marker of its cellular activity, differentiating it from compounds that may inhibit Topo II but not affect this specific apoptotic pathway in the same manner.

Apoptosis Molecular Pharmacology Biomarker Analysis

Primary Research Applications of Topoisomerase II Inhibitor 9


Investigating Topoisomerase II-Dependent Apoptotic Pathways in Hepatocellular Carcinoma

Ideal for researchers studying the link between Topo II inhibition and programmed cell death in liver cancer models. The compound's validated activity in Hep G-2 cells, including its potency (IC50 0.50 μM) and ability to downregulate Bcl-2, provides a reliable tool for mechanistic studies [1].

Mechanistic Studies of G2/M Cell Cycle Arrest and Checkpoint Control

A suitable tool for experiments focused on the G2/M checkpoint. The confirmed cell cycle arrest phenotype in Hep G-2 cells allows for the dissection of pathways regulating this transition, such as those involving CDK1/cyclin B, in response to DNA damage induced by a dual-mechanism agent [1].

Structure-Activity Relationship (SAR) and Chemical Biology Research on Dual DNA Binders

This compound is a valuable reference standard in SAR studies for developing novel dual Topo II inhibitors/DNA intercalators. Its well-characterized balance of enzymatic inhibition (IC50 0.97 μM) and DNA binding (IC50 43.51 μM) provides a key data point for optimizing the dual functional profile of new chemical entities [1].

Comparative Pharmacology Studies of Non-Camptothecin Topo II Inhibitors

As a quinoxaline derivative, it serves as an important comparator for benchmarking the potency and cellular effects of other non-classical Topo II inhibitors. Direct comparison with doxorubicin (a Topo II poison) in the same study highlights its distinct efficacy profile in Hep G-2 cells [1].

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